

# Solubility of (5-Octylfuran-2-YL)methanol in organic solvents

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## Compound of Interest

Compound Name: (5-Octylfuran-2-YL)methanol

Cat. No.: B15424008

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An In-depth Technical Guide to the Solubility of **(5-Octylfuran-2-YL)methanol** in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for **(5-Octylfuran-2-YL)methanol** is limited. This guide provides a comprehensive framework based on established principles of organic chemistry, including a hypothetical solubility profile and standardized experimental protocols, to assist researchers and drug development professionals.

## Introduction

**(5-Octylfuran-2-YL)methanol** is a furan derivative characterized by a hydrophilic hydroxymethyl group and a lipophilic octyl chain attached to the furan ring. This amphipathic structure dictates its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, formulation, and various biological assays. Understanding the solubility profile is essential for predicting its behavior in different chemical environments. This document outlines the predicted solubility of **(5-Octylfuran-2-YL)methanol** and provides detailed methodologies for its empirical determination.

## Physicochemical Properties

To predict the solubility of **(5-Octylfuran-2-YL)methanol**, it is essential to consider its structural features:

- **Polar Head Group:** The hydroxymethyl group (-CH<sub>2</sub>OH) is capable of hydrogen bonding, contributing to its solubility in polar solvents.
- **Aromatic Furan Ring:** The furan ring is a polar aromatic heterocycle that can engage in dipole-dipole interactions.
- **Nonpolar Tail:** The long C<sub>8</sub>H<sub>17</sub> alkyl (octyl) chain is nonpolar and hydrophobic, favoring solubility in nonpolar, lipophilic solvents.

The interplay of these features suggests that **(5-Octylfuran-2-YL)methanol** will exhibit a graduated solubility across a range of solvents, with a preference for solvents of intermediate polarity.

## Predicted Solubility Profile

The following table presents a hypothetical, yet chemically plausible, solubility profile for **(5-Octylfuran-2-YL)methanol** at ambient temperature (20-25°C). The qualitative descriptors are based on the principle of "like dissolves like".

Solvent	Solvent Type	Predicted Solubility	Rationale
Hexane	Nonpolar	Soluble	The long octyl chain will have strong van der Waals interactions with the nonpolar solvent.
Toluene	Nonpolar Aromatic	Very Soluble	The furan ring can interact favorably with the aromatic solvent, in addition to the nonpolar interactions of the octyl chain.
Diethyl Ether	Polar Aprotic	Very Soluble	The ether provides a good balance of polar and nonpolar characteristics, effectively solvating both ends of the molecule.
Dichloromethane	Polar Aprotic	Soluble	Offers sufficient polarity to interact with the polar head group while also solvating the nonpolar tail.
Acetone	Polar Aprotic	Moderately Soluble	The high polarity of acetone may not fully accommodate the long nonpolar chain, leading to moderate solubility.
Acetonitrile	Polar Aprotic	Sparingly Soluble	The high polarity and smaller size of acetonitrile make it a less favorable solvent

for the large nonpolar portion of the molecule.

Ethanol

Polar Protic

Soluble

The hydroxyl group of ethanol can hydrogen bond with the hydroxymethyl group of the solute, and its ethyl group can interact with the octyl chain.

Methanol

Polar Protic

Moderately Soluble

While capable of hydrogen bonding, the high polarity of methanol is less ideal for the long nonpolar tail compared to ethanol.

Water

Polar Protic

Insoluble

The large, hydrophobic octyl chain will dominate, leading to very poor solubility in water despite the presence of a hydrogen-bonding group.<sup>[1][2]</sup>

## Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **(5-Octylfuran-2-yl)methanol** is the shake-flask method, followed by quantitative analysis.<sup>[3][4]</sup>

Objective: To determine the concentration of a saturated solution of **(5-Octylfuran-2-yl)methanol** in a given solvent at a specified temperature.

#### Materials:

- **(5-Octylfuran-2-YL)methanol**
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed test tubes
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

#### Procedure:

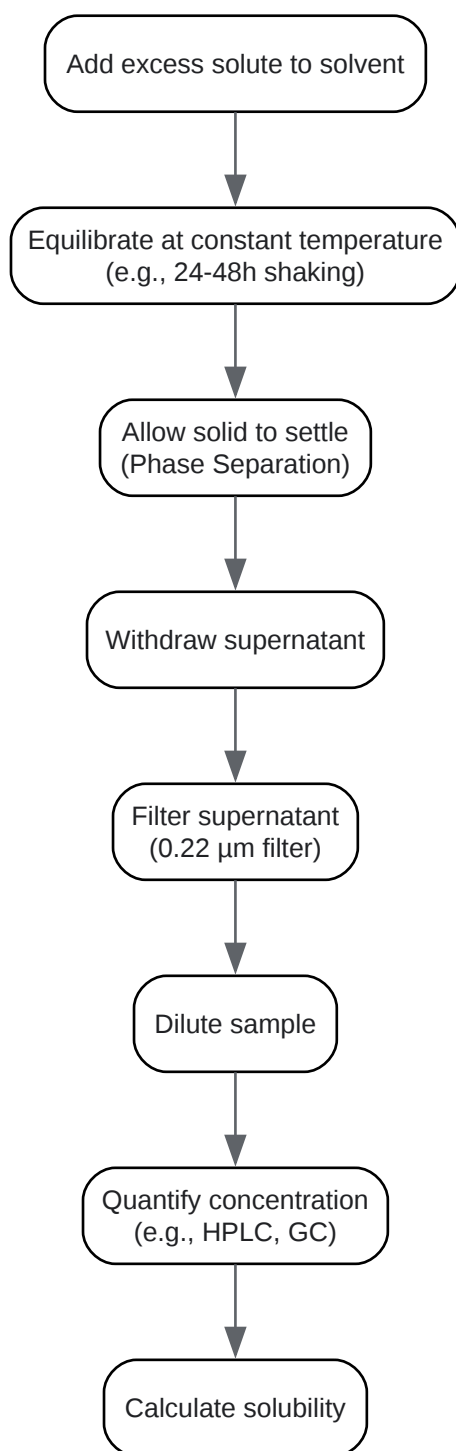
- **Preparation:** Add an excess amount of **(5-Octylfuran-2-YL)methanol** to a vial containing a known volume of the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed at the same temperature for a period to let the undissolved solid settle. Centrifugation can be used to expedite this process.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
- **Filtration:** Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

- Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of **(5-Octylfuran-2-yl)methanol**.
- Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

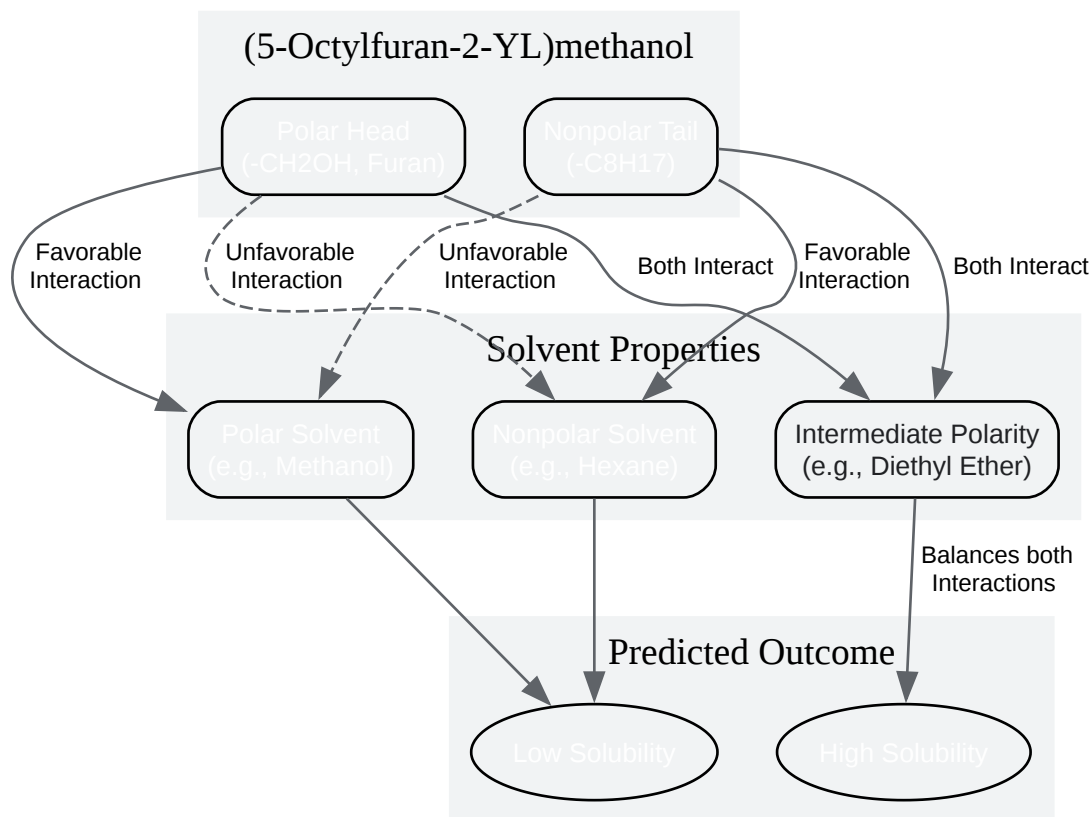


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Caption: Workflow for solubility determination.

## Logical Relationship of Solubility

This diagram shows the logical considerations for predicting the solubility of an amphipathic molecule like **(5-Octylfuran-2-YL)methanol**.



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Caption: Factors influencing solubility.

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